Risedronic acid is a third generation bisphosphonate that is used for the treatment of some forms of osteoperosis and Paget's disease. It functions by preventing resorption of bone.
Risedronic acid is a Bisphosphonate.
Risedronic Acid is a synthetic pyridinyl bisphosphonate, with antiresorptive activity. Upon administration, risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption.
Risedronate is only found in individuals that have used or taken this drug. It is a bisphosphonate used to strengthen bone, treat or prevent osteoporosis, and treat Paget's disease of bone.The action of risedronate on bone tissue is based partly on its affinity for hydroxyapatite, which is part of the mineral matrix of bone. Risedronate also targets farnesyl pyrophosphate (FPP) synthase. Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. This activity inhibits osteoclast activity and reduces bone resorption and turnover. In postmenopausal women, it reduces the elevated rate of bone turnover, leading to, on average, a net gain in bone mass.
A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
See also: Risedronate sodium monohydrate (active moiety of); Risedronate sodium hemi-pentahydrate (active moiety of).
Risedronic Acid
CAS No.: 105462-24-6
VCID: VC20743427
Molecular Formula: C7H11NO7P2
Molecular Weight: 283.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionRisedronic acid binds to bone hydroxyapatite, and upon local acidification during bone resorption, it is released into osteoclasts via fluid-phase endocytosis. Inside these cells, risedronic acid inhibits farnesyl pyrophosphate synthase, leading to apoptosis of osteoclasts and reduced bone resorption .
Risedronic acid has demonstrated significant efficacy in various clinical trials:
Pharmacokinetic Parameters
Common Side Effects
Risedronic acid stands out as an effective treatment option for osteoporosis and Paget's disease due to its potent anti-resorptive properties and favorable safety profile. Its role in both postmenopausal women and patients undergoing glucocorticoid therapy highlights its versatility as a first-line therapeutic agent in managing conditions associated with decreased bone density.
Ongoing research continues to explore the long-term effects of risedronic acid on bone health, potential new applications in other conditions, and the development of combination therapies that could enhance its efficacy while minimizing side effects. By understanding the comprehensive profile of risedronic acid, healthcare professionals can make informed decisions regarding its use in clinical practice, ensuring optimal patient outcomes in managing osteoporosis and related disorders. |
---|---|
CAS No. | 105462-24-6 |
Product Name | Risedronic Acid |
Molecular Formula | C7H11NO7P2 |
Molecular Weight | 283.11 g/mol |
IUPAC Name | (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |
Standard InChI | InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) |
Standard InChIKey | IIDJRNMFWXDHID-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES | C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Boiling Point | 692.3 |
Melting Point | 252-262 |
Physical Description | Solid |
Related CAS | 115436-72-1 (mono-hydrochloride salt) |
Solubility | Miscible in water. /Estimated/ 1.04e+01 g/L |
Synonyms | 1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |
Vapor Pressure | 2.1X10-11 mm Hg at 25 °C /Estimated/ |
Reference | Russell RG, Watts NB, Ebetino FH, Rogers MJ: Mechanisms of action of bisphosphonates: similarities and differences and their potential influence on clinical efficacy. Osteoporos Int. 2008 Jun;19(6):733-59. doi: 10.1007/s00198-007-0540-8. [PMID:18214569] Cremers S, Drake MT, Ebetino FH, Bilezikian JP, Russell RGG: Pharmacology of bisphosphonates. Br J Clin Pharmacol. 2019 Jun;85(6):1052-1062. doi: 10.1111/bcp.13867. Epub 2019 Feb 28. [PMID:30650219] Thompson Micromedex (2004). Usp Vol I Drug Info Health Vol: Volume I (USP DI: v.1 Drug Information for the Health Care Professional) (24th ed., pp. 2475). Thompson PDR. Risedronate Sodium Tablet MSDS FDA Approved Drugs: Risedronic Acid Oral Tablets FDA Approved Drug Products: Risedronic Acid Extended Release Tablets |
PubChem Compound | 5245 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume